Cas no 791620-96-7 (Thiol-PEG8-alcohol)
Thiol-PEG8-alcohol Chemical and Physical Properties
Names and Identifiers
-
- Thiol-PEG8-alcohol
- 23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosan-1-ol (ACI)
- AKOS040743990
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-mercapto-
- 791620-96-7
- 23-SULFANYL-3,6,9,12,15,18,21-HEPTAOXATRICOSAN-1-OL
- HS-PEG8-OH
- HY-133294
- F82638
- CS-0116214
- 23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
- MS-26392
- SCHEMBL14948191
- DTXSID50822592
- DA-58531
-
- MDL: MFCD31558253
- Inchi: 1S/C16H34O8S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h17,25H,1-16H2
- InChI Key: FGOUEOBRQFJQKC-UHFFFAOYSA-N
- SMILES: OCCOCCOCCOCCOCCOCCOCCOCCS
Computed Properties
- Exact Mass: 386.19743921g/mol
- Monoisotopic Mass: 386.19743921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 22
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 85.8Ų
Thiol-PEG8-alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-133294-100mg |
Thiol-PEG8-alcohol |
791620-96-7 | ≥98.0% | 100mg |
¥2500 | 2025-04-16 | |
| Chemenu | CM339294-100mg |
Thiol-PEG8-alcohol |
791620-96-7 | 95%+ | 100mg |
$692 | 2024-07-23 | |
| eNovation Chemicals LLC | Y0995516-5g |
2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
791620-96-7 | 95% | 5g |
$1600 | 2024-08-02 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPT-26-100mg |
Thiol-PEG8-alcohol |
791620-96-7 | >98.00% | 100mg |
¥1800.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPT-26-250mg |
Thiol-PEG8-alcohol |
791620-96-7 | >98.00% | 250mg |
¥2700.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPT-26-500mg |
Thiol-PEG8-alcohol |
791620-96-7 | >98.00% | 500mg |
¥4050.0 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186854-100mg |
Thiol-PEG8-alcohol |
791620-96-7 | 98% | 100mg |
¥5850.00 | 2024-07-28 | |
| Aaron | AR005MBK-100mg |
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-mercapto- |
791620-96-7 | 98% | 100mg |
$600.00 | 2025-02-12 | |
| 1PlusChem | 1P005M38-100mg |
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-mercapto- |
791620-96-7 | 98% | 100mg |
$483.00 | 2024-04-21 | |
| A2B Chem LLC | AC61108-100mg |
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-mercapto- |
791620-96-7 | 95% | 100mg |
$315.00 | 2024-04-19 |
Thiol-PEG8-alcohol Production Method
Production Method 1
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; acidified
Thiol-PEG8-alcohol Raw materials
Thiol-PEG8-alcohol Preparation Products
Thiol-PEG8-alcohol Suppliers
Thiol-PEG8-alcohol Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Thiol-PEG8-alcohol
Thiol-PEG8-alcohol (CAS No. 791620-96-7): A Versatile Polyethylene Glycol Derivative in Modern Chemical and Biomedical Applications
Thiol-PEG8-alcohol, chemically designated as polyethylene glycol (PEG) 8 thiol alcohol, is a highly functionalized polymer with the CAS number 791620-96-7. This compound represents a significant advancement in the field of biomaterials and drug delivery systems due to its unique structural and chemical properties. The thiol (-SH) group at one end of the PEG chain provides a reactive site for various biochemical modifications, while the alcohol (-OH) functionality at the other end allows for further derivatization, making it an indispensable tool in synthetic chemistry and biomedical research.
The molecular structure of Thiol-PEG8-alcohol consists of an eight-unit polyethylene glycol backbone, which is conjugated with a thiol group at one terminus and an alcohol group at the other. This dual functionality enables a wide range of applications, particularly in the development of conjugates, coatings, and hydrogels. The PEG moiety itself is renowned for its biocompatibility, low immunogenicity, and ability to enhance solubility and stability of bioactive molecules. These characteristics make Thiol-PEG8-alcohol an attractive candidate for pharmaceutical formulations, diagnostic agents, and tissue engineering scaffolds.
In recent years, the use of Thiol-PEG8-alcohol has been extensively explored in drug delivery systems. Its ability to form stable disulfide bonds with other thiol-containing molecules has been leveraged to develop smart drug carriers that can release therapeutic agents in response to specific biological stimuli. For instance, researchers have utilized Thiol-PEG8-alcohol to create nanocarriers that undergo disassembly in acidic environments within tumors, releasing cytotoxic drugs directly at the target site. This approach has shown promise in preclinical studies for improving treatment efficacy while minimizing systemic toxicity.
Another emerging application of Thiol-PEG8-alcohol is in the field of bioconjugation. The thiol group serves as an excellent anchor for attaching antibodies, peptides, or small molecules via Michael addition or disulfide bond formation. This has significant implications for immunotherapy, where targeted drug delivery to cancer cells or inflammatory sites is crucial. Recent studies have demonstrated that Thiol-PEG8-alcohol-conjugated antibodies exhibit prolonged circulation times and enhanced binding affinity due to the steric hindrance provided by the PEG moiety. Such advancements are paving the way for next-generation immunocytokines and bispecific antibodies.
The hydrogel formation capabilities of Thiol-PEG8-alcohol have also garnered considerable attention in regenerative medicine. By crosslinking multiple Thiol-PEG8-alcohol molecules through disulfide bonds or enzymatic reactions involving transglutaminases, researchers can create porous hydrogels that mimic natural extracellular matrices. These hydrogels serve as three-dimensional scaffolds for cell culture and tissue regeneration. For example, studies have shown that Thiol-PEG8-alcohol-based hydrogels can support the growth of neural stem cells, promoting neurogenesis and functional recovery in animal models of spinal cord injury.
In addition to its biomedical applications, Thiol-PEG8-alcohol has found utility in material science. Its ability to form stable self-assembled structures has been exploited to develop novel coatings with controlled surface properties. These coatings can enhance biocompatibility in medical implants or improve adhesion properties in industrial applications. Furthermore, the PEG chain provides hydrophilicity, making it suitable for applications where water resistance is desired without compromising flexibility.
The synthesis of Thiol-PEG8-alcohol typically involves the thiolation of a PEG precursor followed by selective functionalization at one end with an alcohol group. Advances in synthetic methodologies have enabled higher purity grades and scalable production processes, making this compound more accessible for research and commercial purposes. Recent innovations in click chemistry have also facilitated rapid conjugation reactions using Thiol-PEG8-alcohol as a versatile intermediate.
From a regulatory perspective, Thiol-PEG8-alcohol is classified as a chemical intermediate rather than a pharmaceutical product. However, its role as a key component in drug formulations necessitates rigorous quality control measures to ensure consistency and safety. Manufacturers must adhere to Good Manufacturing Practices (GMP) when producing Thiol-PEG8-alcohol for clinical applications, particularly when used in conjunction with biopharmaceuticals.
The future prospects of Thiol-PEG8-alcohol are promising, with ongoing research exploring novel applications such as bioimaging agents and antimicrobial coatings. The ability to tailor both ends of the PEG chain allows for extensive customization based on specific requirements. For instance, incorporating fluorophores or quorum-sensing molecules into Thiol-PEG8-alcohol derivatives could enable real-time monitoring of biological processes or development of smart materials responsive to environmental stimuli.
In conclusion, Thiol-PEG8-alcohol (CAS No. 791620-96-7) is a multifunctional polyethylene glycol derivative with broad applicability across chemical synthesis and biomedical engineering. Its unique combination of reactivity and biocompatibility makes it indispensable for developing advanced drug delivery systems, bioconjugates, hydrogels, and functional materials. As research continues to uncover new possibilities enabled by this compound, its significance in modern science is expected to grow even further.